molecular formula C20H19N3O5 B2747509 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105213-61-3

4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2747509
CAS No.: 1105213-61-3
M. Wt: 381.388
InChI Key: MMDKSYCRNYZMME-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a benzoxazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3,4-dimethoxyphenyl group and a methyl substituent at the 7-position of the benzoxazinone scaffold. Its structural complexity arises from the combination of oxygen- and nitrogen-containing rings, which are common motifs in pharmaceuticals and agrochemicals due to their bioactivity and metabolic stability . The presence of methoxy groups on the aryl ring may enhance lipophilicity and influence binding interactions with biological targets, such as enzymes or receptors.

Crystallographic studies of analogous benzoxazinone derivatives often employ software like SHELX for structural refinement, as highlighted in , which underscores the importance of precise structural elucidation in understanding physicochemical properties .

Properties

IUPAC Name

4-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-12-4-6-14-16(8-12)27-11-19(24)23(14)10-18-21-20(22-28-18)13-5-7-15(25-2)17(9-13)26-3/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDKSYCRNYZMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group:

    Construction of the Benzo[b][1,4]oxazine Core: The final step involves the formation of the benzo[b][1,4]oxazine core, which can be synthesized through a condensation reaction between an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzo[b][1,4]oxazine core, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its biological activity.
  • Benzoxazine moiety : Contributes to various pharmacological properties.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For example:

  • A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives showed promising activity against breast and colon cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Oxadiazole compounds have been extensively studied for their antimicrobial effects:

  • A series of 1,3,4-oxadiazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The findings revealed that these compounds inhibit bacterial growth effectively, suggesting potential as antibacterial agents .

Anti-Diabetic Effects

The anti-diabetic potential of oxadiazole derivatives has also been explored:

  • In silico studies coupled with biological assessments indicated that certain derivatives could modulate glucose levels and improve insulin sensitivity in diabetic models .

Material Science Applications

Beyond biological applications, the compound's unique properties make it suitable for material science:

  • Fluorescent Materials : Oxadiazoles are known for their luminescent properties, making them useful in developing fluorescent sensors and materials for imaging applications.
  • Polymer Chemistry : Incorporating oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties.

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityAnticancerCertain derivatives showed IC50 values in the low micromolar range against specific cancer cell lines .
Antimicrobial EvaluationAntimicrobialCompounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Anti-Diabetic AssessmentAnti-DiabeticIn vitro studies indicated improved glucose uptake in muscle cells treated with oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and benzo[b][1,4]oxazine core can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications References
4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Benzoxazinone + 1,2,4-oxadiazole 3,4-Dimethoxyphenyl, 7-methyl Hypothetical kinase inhibition
Zygocaperoside (from Zygophyllum fabago) Triterpenoid saponin Sugar moieties, hydroxyl groups Antifungal, anti-inflammatory
Isorhamnetin-3-O-glycoside Flavonoid glycoside 3-O-glycoside, methoxy groups Antioxidant, anticancer
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) Pyrazole + benzodiazepine + coumarin Tetrazole, coumarin, phenyl groups Fluorescent probes, enzyme inhibition

Key Observations :

Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole ring distinguishes it from coumarin- or benzodiazepine-fused analogs (e.g., compound 4g in ). Oxadiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may enhance target affinity compared to tetrazole-containing derivatives .

Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound contrasts with the sugar moieties in Zygocaperoside () or the coumarin unit in compound 4g. Methoxy groups often improve membrane permeability but may reduce solubility compared to polar glycosides .

Biological Activity

The compound 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (referred to as Compound A ) is a derivative of the oxadiazole and benzoxazine classes of heterocycles. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of Compound A, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

Compound A can be structurally represented as follows:

C23H25N3O4\text{C}_{23}\text{H}_{25}\text{N}_{3}\text{O}_{4}

This structure integrates a 1,2,4-oxadiazole moiety with a benzoxazine framework, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism of Action : The oxadiazole moiety is believed to inhibit key enzymes involved in cancer progression and proliferation. For example, compounds similar to Compound A have demonstrated inhibitory effects on cyclooxygenases (COX) and other enzymes linked to tumor growth .
  • Case Studies :
    • A study reported that an oxadiazole derivative exhibited an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines including HeLa (cervical), CaCo-2 (colon), and H9c2 (heart) cells .
    • Another investigation into oxadiazole derivatives indicated promising results against liver cancer cell lines with IC50 values significantly lower than standard chemotherapeutic agents .

Anti-inflammatory Properties

Compound A also exhibits anti-inflammatory activity through the inhibition of COX enzymes:

  • Inhibition Studies : Research has shown that oxadiazole derivatives can selectively inhibit COX-1 and COX-2 enzymes. For example, certain derivatives demonstrated higher anti-inflammatory activity compared to traditional NSAIDs like meloxicam .

Antimicrobial Activity

The antimicrobial properties of compounds containing the oxadiazole ring have been well-documented:

  • Broad-Spectrum Activity : Compounds similar to Compound A have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum efficacy is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Table 1: Biological Activity Summary of Compound A and Related Oxadiazole Derivatives

Activity TypeTarget Cell LinesIC50 (μM)Reference
AnticancerHeLa92.4
CaCo-235.58
Anti-inflammatoryCOX inhibition<10
AntimicrobialE. coli25
S. aureus15

The biological activities of Compound A are likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the oxadiazole ring enhances interactions with target enzymes such as COX and various kinases involved in cancer signaling pathways.
  • Cell Cycle Arrest : Some studies suggest that derivatives can induce cell cycle arrest in cancer cells by modulating signaling pathways associated with apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain oxadiazole compounds increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in malignant cells.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationAmidoxime + 3,4-dimethoxybenzoyl chloride, DMF, 80°C65–75
Benzoxazine couplingCs₂CO₃, DMF, RT, 16–18 h70–85

Basic: Which spectroscopic methods are critical for structural validation?

Answer:

  • 1H/13C NMR : Assign peaks for methoxy groups (δ 3.7–3.9 ppm), oxadiazole-linked methylene (δ 4.1–4.3 ppm), and benzoxazine carbonyl (δ 165–170 ppm). Use CDCl₃ or DMSO-d₆ for solubility .
  • FT-IR : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., m/z 425 for C₂₁H₂₁N₃O₅) and fragmentation patterns .

Advanced: How can computational modeling predict the compound’s reactivity or binding affinity?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances electrophilic substitution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or GPCRs) using AutoDock Vina. Focus on hydrogen bonding with the benzoxazine carbonyl and π-π stacking with the dimethoxyphenyl group .
  • MD Simulations : Evaluate stability in aqueous environments (e.g., solvation free energy) using GROMACS .

Advanced: What strategies resolve discrepancies in crystallographic data during structural analysis?

Answer:

  • Twinned Data Refinement : Use SHELXL (SHELX-97) to handle twinning ratios >0.3. Apply HKLF 5 format for integration .
  • Disordered Moieties : Apply restraints (e.g., SIMU, DELU) for flexible groups like the dimethoxyphenyl ring. Validate with R1 convergence (<5%) .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Basic: How to optimize reaction yields for the benzoxazine-oxadiazole coupling step?

Answer:

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in DMF .
  • Temperature Control : Maintain RT to avoid side reactions (e.g., oxadiazole ring decomposition) .
  • Stoichiometry : Use a 1.2:1 molar ratio of benzoxazine to oxadiazole precursor to drive completion .

Advanced: What mechanistic insights explain the compound’s potential bioactivity?

Answer:

  • Electrophilic Reactivity : The oxadiazole’s electron-deficient core may alkylate cysteine residues in enzymes (e.g., topoisomerase II), validated via LC-MS adduct analysis .
  • Metabolic Stability : Evaluate cytochrome P450 inhibition using human liver microsomes. The 3,4-dimethoxy groups reduce oxidation susceptibility compared to unsubstituted analogs .

Basic: How to assess purity and stability under storage conditions?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient) to detect degradation products (e.g., hydrolyzed oxadiazole). Aim for ≥98% purity .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. Monitor via TLC (petroleum ether/EtOAc) for spot decomposition .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core Modifications : Replace the 3,4-dimethoxyphenyl group with nitro or trifluoromethyl variants to assess electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., benzoxazine carbonyl as hydrogen bond acceptor) .
  • In Vivo Correlation : Test logP (octanol/water) vs. bioavailability in murine models. Optimal logP: 2.5–3.5 .

Advanced: What analytical techniques resolve conflicting spectral data (e.g., ambiguous NOE correlations)?

Answer:

  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and long-range couplings. For example, HMBC correlations between the oxadiazole methylene and benzoxazine carbonyl confirm connectivity .
  • X-ray Crystallography : Resolve stereochemistry of the dihydrobenzoxazine ring. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Basic: What are the best practices for evaluating biological activity in vitro?

Answer:

  • Cell Viability Assays : Use MTT/WST-1 in cancer lines (e.g., MCF-7, HepG2). Include positive controls (e.g., doxorubicin) and IC₅₀ calculations via GraphPad Prism .
  • Enzyme Inhibition : Screen against target enzymes (e.g., COX-2) using fluorescence polarization. Confirm with Lineweaver-Burk plots for mechanism .

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